molecular formula C10H13N5Na2O9P2 B12366317 2'-Deoxyadenosine 5'-di-phos-phate (disodium)

2'-Deoxyadenosine 5'-di-phos-phate (disodium)

Cat. No.: B12366317
M. Wt: 455.17 g/mol
InChI Key: QPOQRKUWBIAHBO-KTJUJSQSSA-L
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Description

2’-Deoxyadenosine 5’-di-phos-phate (disodium): is a purine nucleotide that contains adenine as the nucleobase. It is a derivative of adenosine and plays a significant role in various biochemical processes. This compound is often used in scientific research, particularly in studies involving DNA synthesis and repair .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxyadenosine 5’-di-phos-phate (disodium) typically involves the phosphorylation of 2’-deoxyadenosine. This process can be achieved using polynucleotide phosphorylase from Escherichia coli . The reaction conditions often include the use of specific enzymes and controlled environments to ensure the successful addition of phosphate groups.

Industrial Production Methods: Industrial production of 2’-Deoxyadenosine 5’-di-phos-phate (disodium) may involve large-scale enzymatic synthesis. This method ensures high purity and yield, making it suitable for various research and industrial applications .

Chemical Reactions Analysis

Types of Reactions: 2’-Deoxyadenosine 5’-di-phos-phate (disodium) can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents.

    Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of adenine derivatives, while reduction may yield deoxyadenosine .

Mechanism of Action

The mechanism of action of 2’-Deoxyadenosine 5’-di-phos-phate (disodium) involves its role as a substrate for various enzymes involved in DNA synthesis and repair. It inhibits bacterial poly (A) polymerase, which is essential for the synthesis of polyadenylated RNA . This inhibition can affect the overall process of RNA synthesis and stability.

Comparison with Similar Compounds

  • 2’-Deoxycytidine 5’-diphosphate (disodium)
  • 2’-Deoxyuridine 5’-triphosphate (disodium)
  • 2’-Deoxyguanosine 5’-diphosphate (disodium)

Comparison: 2’-Deoxyadenosine 5’-di-phos-phate (disodium) is unique due to its specific role in inhibiting bacterial poly (A) polymerase. While other similar compounds also participate in DNA synthesis and repair, their specific functions and targets may vary. For example, 2’-Deoxycytidine 5’-diphosphate (disodium) is involved in the synthesis of cytosine-containing nucleotides, while 2’-Deoxyuridine 5’-triphosphate (disodium) is used in the synthesis of uracil-containing nucleotides .

Properties

Molecular Formula

C10H13N5Na2O9P2

Molecular Weight

455.17 g/mol

IUPAC Name

disodium;[[(2R,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate

InChI

InChI=1S/C10H15N5O9P2.2Na/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(23-7)2-22-26(20,21)24-25(17,18)19;;/h3-7,16H,1-2H2,(H,20,21)(H2,11,12,13)(H2,17,18,19);;/q;2*+1/p-2/t5?,6-,7-;;/m1../s1

InChI Key

QPOQRKUWBIAHBO-KTJUJSQSSA-L

Isomeric SMILES

C1[C@@H](O[C@@H](C1O)COP(=O)([O-])OP(=O)(O)[O-])N2C=NC3=C(N=CN=C32)N.[Na+].[Na+]

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+]

Origin of Product

United States

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